

# Crystal Structure Analysis of 4-Iodopyridin-2(1H)-one: Data Not Currently Available

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## Compound of Interest

Compound Name: 4-iodopyridin-2(1H)-one

Cat. No.: B1320987

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A comprehensive search for the crystal structure of **4-iodopyridin-2(1H)-one** has revealed that detailed crystallographic data for this specific compound is not publicly available in key databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and structural visualizations is not possible at this time.

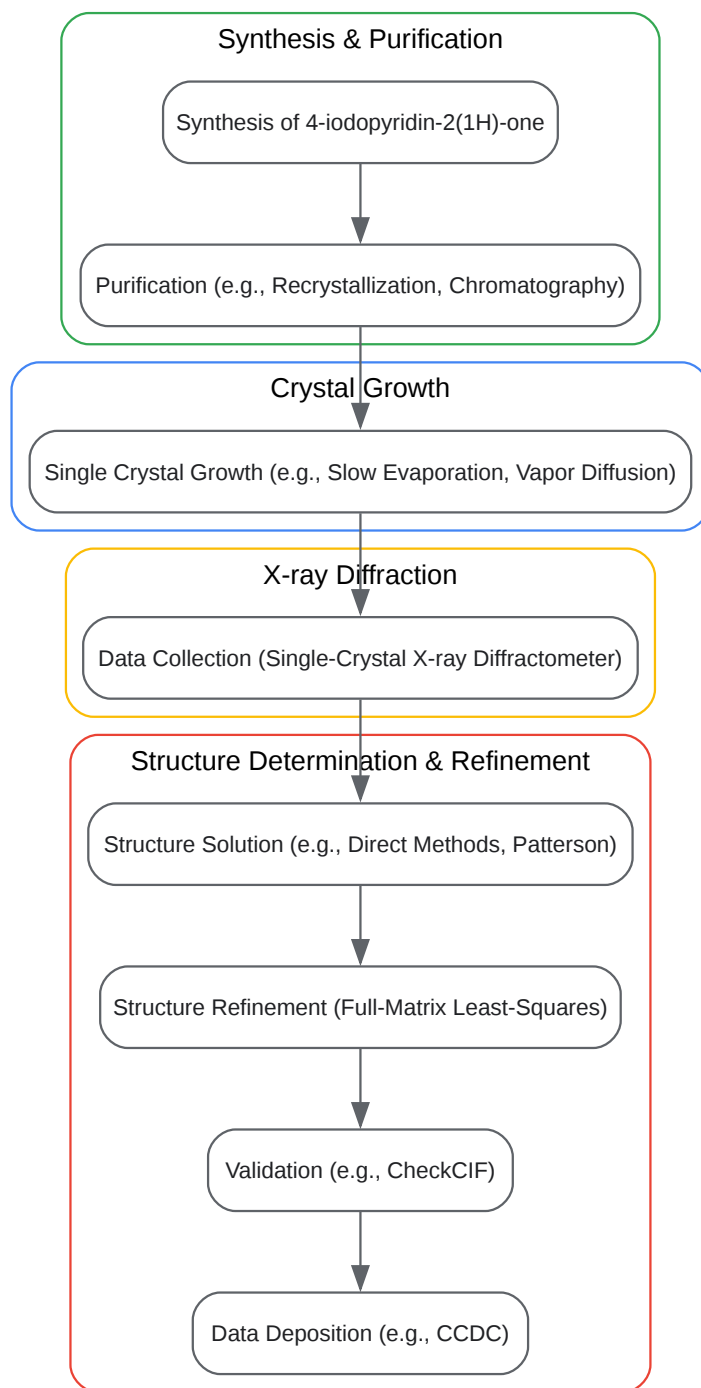
While information exists for structurally related compounds such as 4-iodopyridine and various halogenated pyrazoles, these molecules differ from the target compound, **4-iodopyridin-2(1H)-one**, in their atomic composition and arrangement. The presence of a carbonyl group and a protonated nitrogen atom in the pyridinone ring introduces significant structural and electronic differences compared to pyridine or pyrazole derivatives. These differences would manifest in unique unit cell parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding patterns.

For a complete crystal structure analysis, the following experimental and computational steps would typically be undertaken:

### Experimental Workflow:

The process would begin with the synthesis and purification of **4-iodopyridin-2(1H)-one**, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

## Experimental Workflow for Crystal Structure Analysis

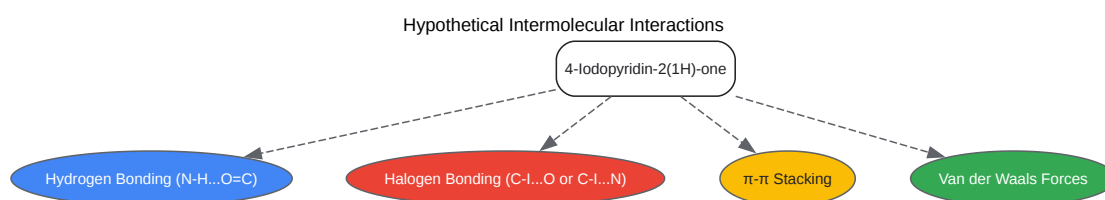


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Caption: A generalized experimental workflow for crystal structure determination.

### Intermolecular Interactions:

A crystal structure analysis would elucidate the key intermolecular interactions that govern the packing of **4-iodopyridin-2(1H)-one** molecules in the solid state. These interactions are crucial for understanding the compound's physical properties and for crystal engineering applications.



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